molecular formula C18H18N2OS B5721126 [3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone

[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone

Cat. No.: B5721126
M. Wt: 310.4 g/mol
InChI Key: WPPYZMBJMSZBRG-UHFFFAOYSA-N
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Description

[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a thieno[2,3-b]pyridine core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-thioxopyridine-3-carbonitrile intermediates . The reaction conditions often include the use of bases such as triethylamine and solvents like ethanol. The process may also involve heating and the use of catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process. Industrial methods may also employ greener solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, [3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone has been studied for its potential as an anticancer agent. It has shown promise in inhibiting the growth of certain cancer cell lines .

Medicine

Medically, this compound is being explored for its anti-inflammatory and antimicrobial properties. It has the potential to be developed into new therapeutic agents for treating infections and inflammatory diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of [3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or inflammation. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone apart is its specific substitution pattern, which can influence its reactivity and biological activity. This unique structure allows for targeted modifications to enhance its desired properties .

Properties

IUPAC Name

[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11(2)10-13-8-9-14-15(19)17(22-18(14)20-13)16(21)12-6-4-3-5-7-12/h3-9,11H,10,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPYZMBJMSZBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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